molecular formula C14H16N2O4 B2926527 1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE CAS No. 1421515-92-5

1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE

Cat. No.: B2926527
CAS No.: 1421515-92-5
M. Wt: 276.292
InChI Key: MQNJPLAZHJLHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine-3-carboxamide is a synthetic small molecule characterized by a unique molecular architecture combining a 2,3-dihydro-1,4-benzodioxin ring system with an azetidine-3-carboxamide core. This structure is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. The 1,4-benzodioxin scaffold is a privileged structure in pharmaceutical research, known for its presence in compounds with diverse biological activities. Researchers are exploring this chemical class for multiple therapeutic applications, including as potential modulators of metabolic conditions such as Type 2 Diabetes and hyperlipidaemic conditions . The structural features of this compound, specifically the azetidine carboxamide moiety, suggest potential as a core scaffold for developing G-protein coupled receptor (GPCR) modulators, with research applications in investigating metabolic pathways . Similarly, N-substituted derivatives containing the 2,3-dihydro-1,4-benzodioxin structure have demonstrated enzyme inhibitory activity against targets including acetylcholinesterase (AChE) and α-glucosidase in research settings, indicating potential for central nervous system and metabolic disorder research . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to laboratory safety guidelines and are encouraged to consult relevant scientific literature for the latest research developments involving this structural class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(17)16-7-10(8-16)14(18)15-11-2-3-12-13(6-11)20-5-4-19-12/h2-3,6,10H,4-5,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNJPLAZHJLHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,4-benzodioxane-6-amine with acetyl chloride to form an intermediate, which is then reacted with azetidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide and bases such as lithium hydride to facilitate the reactions .

Chemical Reactions Analysis

1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-ACETYL-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AZETIDINE-3-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

Key Observations :

Core Heterocycles :

  • The target compound’s azetidine contrasts with flavones (4f, 4g) and tetrazole (9o), impacting ring strain, solubility, and binding interactions.
  • Benzodioxin in the target compound and 9o shares structural similarity with 1,4-dioxane in 4f/4g but differs in aromaticity and substitution patterns.

Substituent Effects: Polar groups (e.g., hydroxymethyl in 4g) enhance antihepatotoxic activity in flavones . The target compound’s acetyl group may similarly influence solubility or target engagement.

Discussion of Research Findings

The structural diversity among benzodioxin/dioxane-containing compounds highlights the interplay between heterocyclic cores and substituents in modulating bioactivity. While flavones (4f/4g) prioritize planar aromatic systems for hepatoprotection, the target compound’s compact azetidine scaffold may favor interactions with enzymes or receptors requiring steric constraint. The Ugi-Azide-derived 9o exemplifies modern synthetic strategies but lacks functional data, emphasizing the need for integrated structure-activity studies.

Biological Activity

1-Acetyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine-3-carboxamide, also known as G384-0334, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C24H27N3O6S
  • Molecular Weight : 485.56 g/mol
  • IUPAC Name : 1-acetyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indole-2-carboxamide
  • LogP : 1.642 (indicating moderate lipophilicity)
  • Water Solubility : LogSw -2.72 (suggesting low solubility in water)

The compound is thought to interact with various biological targets, including G protein-coupled receptors (GPCRs), which are crucial in many physiological processes. It has been included in screening libraries for drug discovery due to its structural characteristics that may influence receptor binding and activity.

Pharmacological Effects

Research has indicated that G384-0334 exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific mechanisms and efficacy levels require further investigation.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Screening Studies

G384-0334 has been included in various screening libraries aimed at identifying novel therapeutic agents. Its inclusion in the GPCR Targeted Library highlights its potential relevance in neurological and metabolic disorders.

Experimental Data

A study evaluated the compound's effects on cell viability and oxidative stress markers. Results indicated that G384-0334 could reduce reactive oxygen species (ROS) levels in cultured cells, suggesting a protective effect against oxidative damage.

StudyFindings
Antimicrobial ScreeningExhibited activity against several bacterial strains (specific strains not disclosed)
Oxidative Stress AssayReduced ROS levels significantly compared to control groups

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